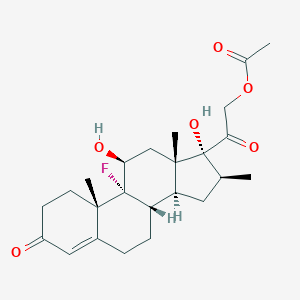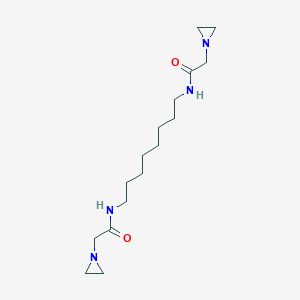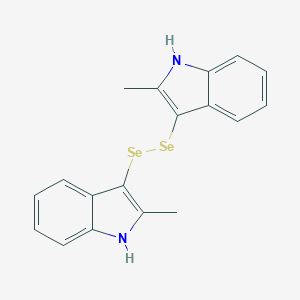
Di(2-methyl-3-indolyl) diselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(2-methyl-3-indolyl) diselenide (DMID) is a compound that has gained significant attention in recent years due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMID is a selenium-containing compound that belongs to the class of diselenides. It has a molecular formula of C26H20N2Se2 and a molecular weight of 520.4 g/mol.
Applications De Recherche Scientifique
Di(2-methyl-3-indolyl) diselenide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Di(2-methyl-3-indolyl) diselenide has been shown to possess potent antioxidant, anti-inflammatory, and anticancer properties. It has been demonstrated to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. In agriculture, Di(2-methyl-3-indolyl) diselenide has been shown to enhance plant growth and protect plants from various stresses, including drought, salinity, and heavy metal toxicity. In environmental science, Di(2-methyl-3-indolyl) diselenide has been shown to have the potential to remove pollutants from water and soil.
Mécanisme D'action
The mechanism of action of Di(2-methyl-3-indolyl) diselenide is complex and not fully understood. However, it has been suggested that Di(2-methyl-3-indolyl) diselenide exerts its biological effects through multiple pathways, including the activation of the Nrf2/Keap1 pathway, the inhibition of NF-κB signaling, and the induction of oxidative stress. Di(2-methyl-3-indolyl) diselenide has also been shown to interact with various enzymes, including glutathione peroxidase, thioredoxin reductase, and caspases.
Biochemical and Physiological Effects:
Di(2-methyl-3-indolyl) diselenide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to possess potent antioxidant properties, which may be attributed to its ability to activate the Nrf2/Keap1 pathway. Di(2-methyl-3-indolyl) diselenide has also been shown to possess anti-inflammatory properties, which may be attributed to its ability to inhibit NF-κB signaling. In addition, Di(2-methyl-3-indolyl) diselenide has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and enhance the efficacy of chemotherapy drugs. Di(2-methyl-3-indolyl) diselenide has also been shown to enhance plant growth and protect plants from various stresses, including drought, salinity, and heavy metal toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Di(2-methyl-3-indolyl) diselenide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, there are also some limitations associated with Di(2-methyl-3-indolyl) diselenide, including its limited solubility in water and its potential to undergo oxidation in the presence of air.
Orientations Futures
There are several future directions for the study of Di(2-methyl-3-indolyl) diselenide. One area of research is the development of more efficient synthesis methods for Di(2-methyl-3-indolyl) diselenide. Another area of research is the investigation of the potential applications of Di(2-methyl-3-indolyl) diselenide in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In addition, the potential use of Di(2-methyl-3-indolyl) diselenide in agriculture and environmental science should also be explored further. Finally, the development of novel Di(2-methyl-3-indolyl) diselenide derivatives with improved properties should also be investigated.
Méthodes De Synthèse
Di(2-methyl-3-indolyl) diselenide can be synthesized through a variety of methods, including the reaction of indole with selenium dioxide, the reaction of indole with diselenide, and the reaction of indole with selenourea. However, the most common method for synthesizing Di(2-methyl-3-indolyl) diselenide is the reaction of indole with selenenyl chloride in the presence of a base. This method involves the addition of selenenyl chloride to indole in the presence of a base, followed by the formation of Di(2-methyl-3-indolyl) diselenide through a nucleophilic substitution reaction.
Propriétés
Numéro CAS |
1233-38-1 |
|---|---|
Nom du produit |
Di(2-methyl-3-indolyl) diselenide |
Formule moléculaire |
C18H16N2Se2 |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
2-methyl-3-[(2-methyl-1H-indol-3-yl)diselanyl]-1H-indole |
InChI |
InChI=1S/C18H16N2Se2/c1-11-17(13-7-3-5-9-15(13)19-11)21-22-18-12(2)20-16-10-6-4-8-14(16)18/h3-10,19-20H,1-2H3 |
Clé InChI |
NJJZNPJBFHOLGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)[Se][Se]C3=C(NC4=CC=CC=C43)C |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)[Se][Se]C3=C(NC4=CC=CC=C43)C |
Synonymes |
Bis(2-methyl-1H-indol-3-yl) perselenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




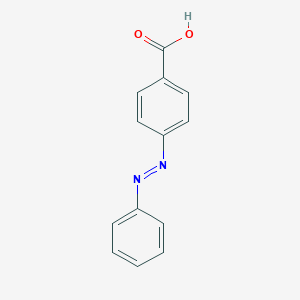

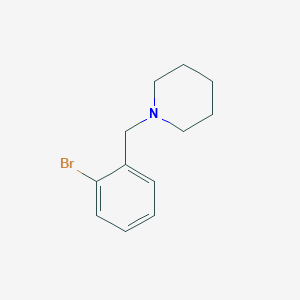
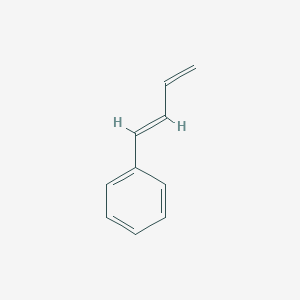

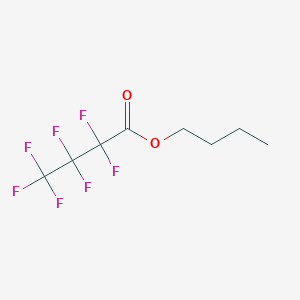


![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)

phosphonium bromide](/img/structure/B73364.png)
